molecular formula C8H12O4 B3032055 2-(Cyclobutylmethyl)malonic acid CAS No. 1010422-67-9

2-(Cyclobutylmethyl)malonic acid

Cat. No. B3032055
M. Wt: 172.18
InChI Key: BEFGISLZPBHJDH-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethyl)malonic acid is a derivative of malonic acid, which is a dicarboxylic acid with numerous applications in organic synthesis. While the provided papers do not directly discuss 2-(Cyclobutylmethyl)malonic acid, they do provide insights into the properties and synthesis of related substituted malonic acids. These compounds have been found useful in diagnostics, biochemical evaluations, and as markers in organic synthesis .

Synthesis Analysis

The synthesis of substituted malonic acids typically involves the use of alkyl- or aryl-substituted malonic esters as starting materials. For example, the synthesis of 2-(methylthio)alkanoic acids is achieved by treating these esters with sodium ethoxide and S-methyl methanethiosulfonate, followed by alkaline hydrolysis, which also causes decarboxylation . Although the synthesis of 2-(Cyclobutylmethyl)malonic acid is not explicitly described, similar methods could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of substituted malonic acids can be quite complex, as evidenced by the crystal structures of 2-methylmalonic acid, 2-ethylmalonic acid, and 2-phenylmalonic acid. These compounds crystallize in different space groups, with specific cell parameters and hydrogen bonding networks that are influenced by the symmetrical substitution pattern. For instance, 2-methylmalonic acid and 2-ethylmalonic acid form planar centrosymmetric carboxy-dimers, while 2-phenylmalonic acid molecules are stacked in a zig-zag pattern . The structure of 2-(Cyclobutylmethyl)malonic acid would likely exhibit its own unique hydrogen bonding network and crystal packing influenced by the cyclobutylmethyl group.

Chemical Reactions Analysis

Substituted malonic acids can undergo various chemical reactions, particularly those involving their carboxylic acid groups. The synthesis process itself involves reactions such as alkylation and decarboxylation . The specific reactivity of 2-(Cyclobutylmethyl)malonic acid would depend on the electronic and steric effects of the cyclobutylmethyl substituent, which could influence its reactivity in condensation reactions, esterification, and other transformations common to malonic acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted malonic acids are dictated by their molecular structure. The crystallographic data provided for related compounds indicate that these properties can vary significantly with different substituents. For example, the melting points, solubility, and crystalline form can be affected by the size and nature of the substituent group . The properties of 2-(Cyclobutylmethyl)malonic acid would need to be determined experimentally, but it is reasonable to expect that they would be influenced by the cyclobutylmethyl group, potentially leading to unique solubility, boiling point, and stability characteristics compared to other substituted malonic acids.

Future Directions

Research is ongoing into the potential uses of 2-(Cyclobutylmethyl)malonic acid and related compounds. For example, a novel artificial synthetic pathway for producing malonic acid from renewable resources has been designed, which could have implications for the production of 2-(Cyclobutylmethyl)malonic acid in the future .

properties

IUPAC Name

2-(cyclobutylmethyl)propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)6(8(11)12)4-5-2-1-3-5/h5-6H,1-4H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFGISLZPBHJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288251
Record name 2-(Cyclobutylmethyl)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclobutylmethyl)malonic acid

CAS RN

1010422-67-9
Record name 2-(Cyclobutylmethyl)propanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010422-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclobutylmethyl)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-cyclobutylmethyl-malonic acid diethyl ester (4.68 g, 20.5 mmol) in ethanol (45.4 mL) was treated with a solution of potassium hydroxide (3.45 g, 61.5 mmol) in water (11.4 mL). The reaction was then heated to 110° C. overnight. After this time, the reaction was cooled to 25° C. and was concentrated in vacuo. The residue was diluted with water (50 mL) which was then acidified with a 2N aqueous hydrochloric acid solution and then extracted with a 90/10 methylene chloride/methanol solution (3×50 mL). The combined organics were dried over sodium sulfate, filtered and concentrated in vacuo to afford 2-cyclobutylmethyl-malonic acid (1.22 g, 34.7%) as a tan solid. This material was used without further purification.
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
45.4 mL
Type
solvent
Reaction Step One
Name
Quantity
11.4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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